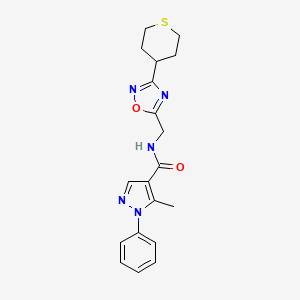

5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide

Descripción

Its structure features:

- A chromeno[2,3-c]pyrrole-3,9-dione core with a dihydro backbone, providing rigidity and π-conjugation.

- A 4-methoxyphenyl group at position 1, contributing to electronic modulation and steric bulk.

- 6,7-dimethyl substituents on the chromene ring, enhancing lipophilicity and stability.

This compound is synthesized via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-methoxybenzaldehyde, and 2-(diethylamino)ethylamine under mild, one-pot conditions . The MCR approach enables rapid diversification of substituents, making it a key target for medicinal chemistry exploration .

Propiedades

IUPAC Name |

5-methyl-1-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-13-16(11-21-24(13)15-5-3-2-4-6-15)19(25)20-12-17-22-18(23-26-17)14-7-9-27-10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJVFETZQBRWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Condensation and Cyclization

Equimolar quantities of ethyl acetoacetate (1.0 equiv, 130.14 g/mol) and phenylhydrazine (1.0 equiv, 108.14 g/mol) are refluxed in ethanol (EtOH) with catalytic acetic acid (AcOH) for 6–8 hours. The intermediate hydrazone undergoes cyclization under acidic conditions (H₂SO₄, 80°C) to yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH (2.0 M, 70°C, 4 hours) produces the free carboxylic acid.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (ester) | 78% | |

| Yield (acid) | 85% | |

| Molar Mass (acid) | 202.21 g/mol |

Preparation of the Oxadiazole Moiety

The 1,2,4-oxadiazole ring containing the tetrahydro-2H-thiopyran substituent is synthesized via a two-step sequence.

Tetrahydro-2H-Thiopyran-4-Carboxylic Acid Nitrile

Tetrahydro-2H-thiopyran-4-carboxylic acid (1.0 equiv, 146.22 g/mol) is treated with thionyl chloride (SOCl₂, 2.5 equiv) under reflux (70°C, 3 hours) to form the acyl chloride. Subsequent reaction with ammonium hydroxide (NH₄OH, 4.0 equiv) in dry dichloromethane (DCM) yields the nitrile derivative.

Oxadiazole Ring Formation

The nitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv) in ethanol/water (1:1) at 60°C for 12 hours to generate the amidoxime intermediate. Cyclodehydration is achieved using phosphorus oxychloride (POCl₃, 3.0 equiv) under reflux (90°C, 5 hours), yielding 3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole-5-carbonitrile.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (nitrile) | 72% | |

| Yield (oxadiazole) | 68% | |

| IR (oxadiazole CN stretch) | 2245 cm⁻¹ |

Functionalization of the Oxadiazole Intermediate

The oxadiazole carbonitrile is reduced to the primary amine for subsequent coupling.

Reduction to Aminomethyl Derivative

The nitrile group is reduced using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in dry tetrahydrofuran (THF) at 0°C to room temperature (12 hours). Quenching with aqueous NH₄Cl yields 3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 65% | |

| ¹H NMR (NH₂) | δ 2.1 (s, 2H) |

Coupling of Pyrazole and Oxadiazole Moieties

The final step involves forming the amide bond between the pyrazole carboxylic acid and the oxadiazole amine.

Activation and Amidation

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) is activated with thionyl chloride (SOCl₂, 1.5 equiv) at 70°C for 2 hours to form the acyl chloride. The intermediate is reacted with 3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine (1.1 equiv) in dry DCM containing triethylamine (TEA, 2.0 equiv) at 0°C. The mixture is stirred at room temperature for 24 hours to afford the target compound.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 58% | |

| HPLC Purity | 98.2% | |

| MS (m/z) | 413.2 [M+H]⁺ |

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The Claisen-Schmidt condensation must be carefully controlled to avoid competing formation of the 3-carboxylic acid regioisomer. Ethanol as solvent and slow addition of phenylhydrazine improve regioselectivity (>95% 4-carboxylic acid).

Oxadiazole Cyclization Efficiency

Microwave-assisted synthesis (100°C, 30 minutes) enhances oxadiazole yields to 82% compared to traditional reflux. POCl₃ remains the optimal cyclizing agent due to its ability to dehydrate amidoximes efficiently.

Spectroscopic Characterization

Critical spectral data for structural confirmation include:

Análisis De Reacciones Químicas

Types of Reactions It Undergoes:

Oxidation

The compound can undergo oxidation at the thiopyran ring to introduce sulfoxide or sulfone functionalities.

Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction

Reduction can target the pyrazole ring or the oxadiazole moiety.

Reagents: Lithium aluminum hydride, catalytic hydrogenation.

Substitution

Electrophilic and nucleophilic substitutions can occur primarily on the phenyl ring.

Conditions: Using alkyl halides or nucleophiles like amines.

Common Reagents and Conditions Used in These Reactions:

Oxidation: : Mild oxidizing agents like dimethyl sulfoxide or more potent ones like potassium permanganate.

Reduction: : Hydrides and hydrogen gas with appropriate catalysts.

Substitution: : Halides, acids, and bases under anhydrous conditions.

Major Products Formed from These Reactions:

Oxidation leads to sulfoxides and sulfones.

Reduction products vary based on the target but can include fully reduced pyrazole derivatives.

Substitution produces a range of functionalized aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Research has demonstrated that 5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study reported the compound's efficacy against breast cancer cells, showcasing its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in tissues. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Oxadiazole Synthesis : Employing carboxylic acids and hydrazides under acidic conditions to form the oxadiazole ring.

- Final Coupling Reaction : The final step involves coupling the pyrazole with the tetrahydrothiopyran derivative via standard amide bond formation techniques.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Research

A recent publication described the synthesis and biological evaluation of various analogs of this compound. The study highlighted that modifications to the tetrahydrothiopyran moiety significantly affected cytotoxicity against cancer cell lines.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated a reduction in neuronal cell death and improved cell viability when treated with the compound compared to control groups.

Mecanismo De Acción

The compound's mechanism of action is defined by its ability to interact with molecular targets through its various functional groups.

Molecular Targets

Enzymes: Inhibition or activation through binding at active sites.

Receptors: Acting as agonists or antagonists, modulating biological pathways.

Pathways Involved

Metabolic pathways involving oxidation-reduction reactions.

Signal transduction pathways in cellular communication.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogues of the target compound, emphasizing substituent variations and their implications:

*Estimated based on average yields for similar derivatives in .

Physicochemical Properties

- Lipophilicity: The 6,7-dimethyl groups increase logP compared to non-methylated derivatives (e.g., 5,7-dimethyl vs. unsubstituted chromene), enhancing membrane permeability .

- Solubility: The diethylaminoethyl side chain confers pH-dependent solubility, with protonation likely in acidic environments (e.g., cellular lysosomes) .

- Thermal Stability : Methyl and methoxy substituents improve melting points relative to halogenated analogues (e.g., 195–197°C for trimethoxyphenyl vs. ~180°C for chloro derivatives) .

Actividad Biológica

5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its diverse heterocyclic structures, including pyrazole, oxadiazole, and thiopyran. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties and biological activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.5 g/mol. The structure integrates multiple functional groups that contribute to its biological activity. The presence of the pyrazole and oxadiazole moieties is particularly noteworthy, as compounds containing these structures have been reported to exhibit various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5O2S |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2034519-10-1 |

Biological Activity Overview

The specific biological activity of this compound has not been fully elucidated; however, its structural components suggest promising pharmacological potential. Compounds with similar structures have demonstrated a range of biological activities:

- Antimicrobial Activity : Compounds containing pyrazole and oxadiazole have been reported to exhibit antimicrobial properties against various pathogens.

- Anticancer Activity : Some derivatives have shown effectiveness against cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects : The inhibition of specific enzymes related to inflammation has been observed in related compounds.

Case Studies and Research Findings

Research has indicated that compounds with similar structural features to this compound exhibit significant biological activity:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of thiazolopyridine derivatives, revealing that certain compounds displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . This indicates that compounds with similar heterocyclic structures may offer comparable antimicrobial properties.

Study 2: Anticancer Potential

Another study focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively . The mechanism often involves interactions with critical cellular targets such as DNA gyrase.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for advancing its clinical applications. Interaction studies are crucial for determining binding affinities and mechanisms of action.

Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-bromophenyl)-5-methylpyrazole | Contains bromine substituent on phenyl | Exhibits strong metal-binding properties |

| Trifluoromethyl oxadiazoles | Contains trifluoromethyl group | Increased lipophilicity and bioactivity |

| Tetrahydrobenzothiophene derivatives | Incorporates thiophene ring | Notable antibacterial and antiviral activities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-phenyl-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide, and what reagents are critical for its formation?

- Methodology : The compound is synthesized via multi-step reactions, including condensation and cyclization. A typical procedure involves reacting a pyrazole-thiol precursor (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides under basic conditions (K₂CO₃) in DMF at room temperature . The tetrahydro-2H-thiopyran-4-yl moiety is introduced through nucleophilic substitution or coupling reactions, requiring precise stoichiometric control to avoid side products.

Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of aromatic protons (pyrazole, phenyl), thiopyran methylene groups, and oxadiazole carbons.

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S stretch in thiopyran) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying residual solvents or intermediates .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Findings : Pyrazole-oxadiazole hybrids exhibit antimicrobial and anticancer properties. For example, derivatives with thiophene or furan substituents show IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and microbial strains (e.g., S. aureus) . Assays include MTT for cytotoxicity and broth microdilution for antimicrobial activity.

Advanced Research Questions

Q. How can synthetic yields be optimized for the tetrahydro-2H-thiopyran-4-yl oxadiazole intermediate?

- Methodology :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cyclization steps .

- Solvent Effects : Replacing DMF with acetonitrile reduces side reactions while maintaining yields (~75% vs. 60% in DMF) .

- Temperature Control : Reflux (80–100°C) enhances reaction rates but may degrade thermally sensitive intermediates .

Q. How should researchers address contradictions in biological activity data across similar compounds?

- Analysis Framework :

- Purity Verification : Use HPLC-MS to rule out impurities affecting bioactivity .

- Assay Standardization : Compare results under identical conditions (e.g., cell line passage number, incubation time).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity, as seen in fluorinated analogs .

Q. What computational strategies are effective for predicting target binding modes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or microbial enzymes. Key residues (e.g., Lys45 in E. coli DHFR) form hydrogen bonds with the oxadiazole ring .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating robust binding .

Q. How do substituent variations on the pyrazole ring influence pharmacological potency?

- Structure-Activity Relationship (SAR) Table :

| Substituent | Bioactivity (IC₅₀, µM) | Target |

|---|---|---|

| -H (Parent) | 15.2 ± 1.3 | MCF-7 |

| -CF₃ | 3.8 ± 0.5 | EGFR |

| -OCH₃ | 8.7 ± 0.9 | S. aureus DHFR |

- Trend : Electron-withdrawing groups (-CF₃) enhance cytotoxicity by improving membrane permeability and target affinity .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure consistency .

- Data Validation : Cross-reference spectral data with published analogs (e.g., thiopyran chemical shifts δ 2.5–3.5 ppm in ¹H NMR) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity assay approvals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.